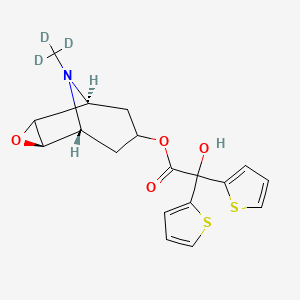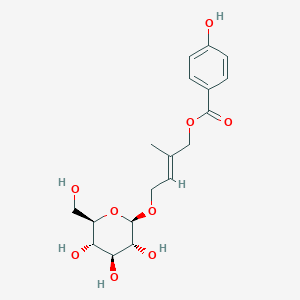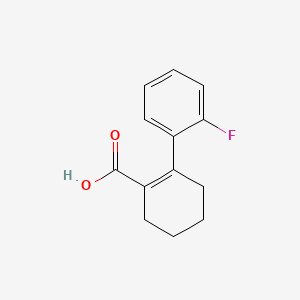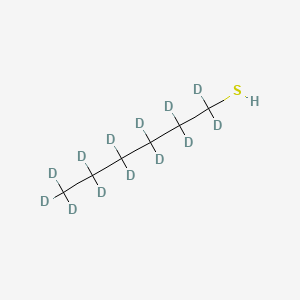
1-Hexane-D13-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexane-D13-thiol is a deuterated thiol compound with the molecular formula CD3(CD2)5SH. It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Hexane-D13-thiol can be synthesized through several methods. One common approach involves the deuteration of 1-hexanethiol. This process typically includes the reaction of 1-hexanethiol with deuterium gas (D2) in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized reactors designed to handle deuterium gas safely. The process is carefully controlled to maximize yield and purity, often involving multiple purification steps to remove any non-deuterated impurities.
化学反応の分析
Types of Reactions: 1-Hexane-D13-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to the thiol form from disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides are commonly used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Disulfides are the major products.
Reduction: The thiol form is regenerated.
Substitution: Various substituted thiols, depending on the alkyl halide used.
科学的研究の応用
1-Hexane-D13-thiol is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: It is used as a reference standard in NMR spectroscopy and mass spectrometry.
Biology: It is employed in studies involving protein structure and function, particularly in labeling experiments.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is utilized in the production of self-assembled monolayers (SAMs) for surface modification and nanotechnology applications.
作用機序
The mechanism by which 1-Hexane-D13-thiol exerts its effects is primarily through its thiol group. The thiol group can form strong bonds with metals and other electrophilic species, making it a valuable tool in various chemical reactions. The deuterium atoms provide additional stability and unique spectroscopic properties, allowing for detailed studies of reaction mechanisms and molecular interactions.
類似化合物との比較
1-Hexanethiol: The non-deuterated version of 1-Hexane-D13-thiol.
Hexane-1-thiol: Another thiol compound with a similar structure but without deuterium atoms.
Hexyl mercaptan: A common name for hexanethiol.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise measurements and detailed analysis are required.
特性
CAS番号 |
1142922-50-6 |
|---|---|
分子式 |
C6H14S |
分子量 |
131.32 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChIキー |
PMBXCGGQNSVESQ-UTBWLCBWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
正規SMILES |
CCCCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


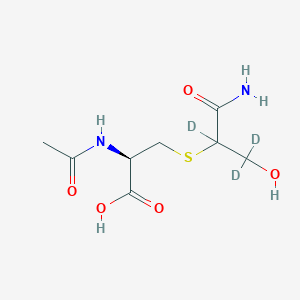
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
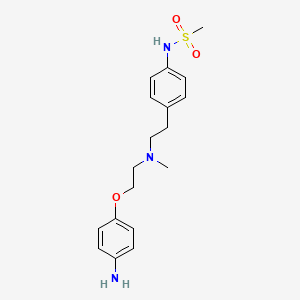
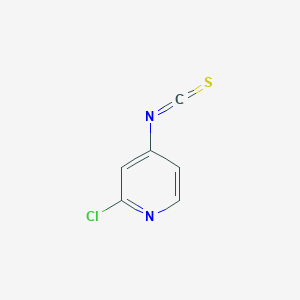
![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
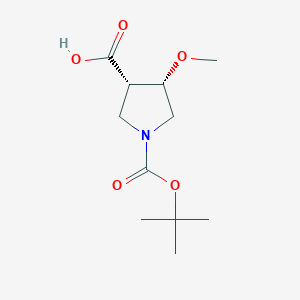
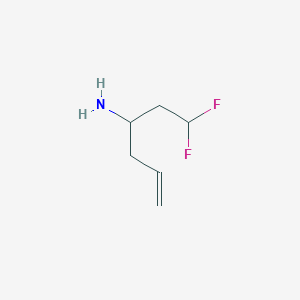
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
